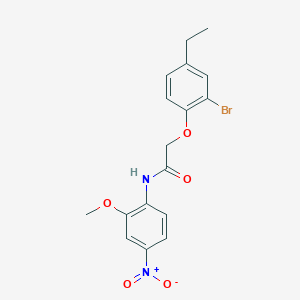![molecular formula C27H30N4O4 B4071878 5-[4-(2-methoxy-3-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B4071878.png)
5-[4-(2-methoxy-3-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline
Übersicht
Beschreibung
5-[4-(2-methoxy-3-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline, also known as MNPA, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNPA is a nitroaniline derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 5-[4-(2-methoxy-3-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline is not fully understood. However, studies have shown that this compound inhibits the expression of various proteins involved in tumor growth and inflammation, including NF-κB, COX-2, and iNOS. This compound also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis. Furthermore, this compound has been shown to exhibit anti-inflammatory and antioxidant properties by reducing the expression of inflammatory cytokines and increasing the activity of antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
5-[4-(2-methoxy-3-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline has several advantages for lab experiments, including its high purity and stability. However, this compound has some limitations, including its limited solubility in water and the need for specific reaction conditions during synthesis.
Zukünftige Richtungen
For 5-[4-(2-methoxy-3-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline research include the development of more efficient synthesis methods, the evaluation of its safety and efficacy in animal models, and the identification of its molecular targets and mechanisms of action. Furthermore, this compound could be used as a lead compound for the development of novel drugs for various diseases, including cancer and inflammatory diseases.
Conclusion:
In conclusion, this compound is a novel chemical compound with significant potential for various applications in medicine and biotechnology. Its potent antitumor activity, anti-inflammatory, and antioxidant properties make it a promising therapeutic agent for various diseases. Further research is needed to fully understand its mechanisms of action and potential applications.
Wissenschaftliche Forschungsanwendungen
5-[4-(2-methoxy-3-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biotechnology. This compound has been shown to have potent antitumor activity by inhibiting the growth of cancer cells and inducing apoptosis. Furthermore, this compound has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory diseases.
Eigenschaften
IUPAC Name |
(2-methoxy-3-methylphenyl)-[4-[4-nitro-3-(1-phenylethylamino)phenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O4/c1-19-8-7-11-23(26(19)35-3)27(32)30-16-14-29(15-17-30)22-12-13-25(31(33)34)24(18-22)28-20(2)21-9-5-4-6-10-21/h4-13,18,20,28H,14-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGKONCPEHKQDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NC(C)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(4-ethyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B4071803.png)
![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B4071811.png)
![2-{[N-(2-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4071818.png)

![N-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}-5-(3-nitrophenyl)-2-furamide](/img/structure/B4071828.png)

![ethyl 4-({[(4-methyl-5-{[(2-methylbenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4071862.png)
![4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B4071870.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-(4-fluorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4071874.png)
![N-{1-[5-({2-[(2-ethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B4071890.png)
![10-methyl-15-oxo-6,21-dioxa-14-azahexacyclo[16.2.1.0~1,16~.0~2,14~.0~3,7~.0~8,13~]henicosa-8,10,12,19-tetraene-17-carboxylic acid](/img/structure/B4071893.png)
![2-({5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N,N-dicyclohexylacetamide](/img/structure/B4071898.png)
![4-chloro-2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoic acid](/img/structure/B4071905.png)
![N-(2,4-dichlorophenyl)-2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4071912.png)